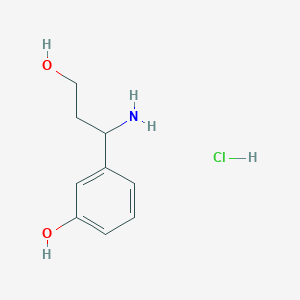

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number for the free base form is 683220-64-6, while the hydrochloride salt form carries the registry number 1159826-49-9. According to chemical database classifications, the free base is also known by the systematic name 3-(1-amino-3-hydroxypropyl)phenol, which accurately describes the structural relationship between the phenolic ring and the amino alcohol side chain.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a substituted benzenepropanol derivative, specifically designated as benzenepropanol, gamma-amino-3-hydroxy-. This classification emphasizes the primary structural framework consisting of a benzene ring connected to a three-carbon chain bearing both amino and hydroxyl functional groups. The systematic name reflects the positioning of the hydroxyl group on the aromatic ring at the meta position relative to the propanol side chain, which significantly influences the compound's chemical behavior and potential intermolecular interactions.

Alternative nomenclature systems recognize this compound under several synonymous designations, including DL-alpha-(3-Hydroxyphenyl)alaninol, which emphasizes the stereochemical nature of the molecule. The designation "DL" indicates the presence of both dextrorotatory and levorotatory enantiomers in equal proportions, forming a racemic mixture. This nomenclature convention is particularly important for understanding the stereochemical implications of the compound's biological activity and potential pharmacological applications.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of 3-(3-Hydroxyphenyl)-DL-beta-alaninol in its free base form is C9H13NO2, corresponding to a molecular weight of 167.21 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C9H14ClNO2, with a corresponding increase in molecular weight to 203.67 grams per mole. This transformation involves protonation of the amino group and association with a chloride anion, significantly altering the compound's physicochemical properties including solubility, stability, and crystalline behavior.

The stereochemical configuration of this compound centers on the presence of a chiral carbon atom within the propanol side chain, specifically at the carbon bearing the amino group. The designation "DL" indicates that the compound exists as a racemic mixture containing equal proportions of both (R) and (S) enantiomers. Each enantiomer exhibits distinct three-dimensional spatial arrangements of substituents around the chiral center, potentially leading to different biological activities and intermolecular recognition patterns. The stereochemical complexity is further enhanced by the presence of multiple conformational degrees of freedom within the propanol side chain, allowing for various rotational isomers that may interconvert under physiological conditions.

The molecular geometry analysis reveals several key structural features that influence the compound's chemical behavior. The phenolic hydroxyl group positioned at the meta location on the aromatic ring contributes to the molecule's hydrogen bonding capabilities and electronic distribution. The amino alcohol functionality within the side chain provides additional sites for hydrogen bonding and electrostatic interactions. These structural elements combine to create a molecule with significant potential for intramolecular and intermolecular interactions, influencing both its solid-state packing arrangements and solution-phase behavior.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H13NO2 | C9H14ClNO2 |

| Molecular Weight | 167.21 g/mol | 203.67 g/mol |

| Chemical Abstracts Service Number | 683220-64-6 | 1159826-49-9 |

| Stereochemistry | Racemic mixture (DL) | Racemic mixture (DL) |

X-ray Crystallographic Studies and Solid-State Structure

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline solids, providing unparalleled insight into molecular geometry, intermolecular interactions, and solid-state packing arrangements. This technique exploits the interaction between X-ray radiation and the periodic atomic lattice of crystalline materials, where the wavelength of X-rays approximates the interatomic distances within crystal structures, typically on the order of one angstrom. The fundamental principle underlying X-ray crystallographic analysis involves the diffraction of incident X-ray beams by the ordered arrangement of atoms within the crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to reconstruct the three-dimensional molecular structure.

The crystallographic investigation of amino alcohol compounds like 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride requires careful consideration of several experimental factors that influence data quality and structural determination accuracy. Successful crystallographic analysis depends on obtaining high-quality crystals with sufficient size, typically exceeding 0.1 millimeters in all dimensions, and possessing adequate internal order without significant defects such as twinning or mosaicity. The crystallization process for such compounds often involves systematic exploration of various solution conditions, including different solvents, concentrations, temperatures, and pH values to identify optimal conditions for crystal growth.

Modern X-ray crystallographic data collection typically employs synchrotron radiation sources or high-intensity laboratory diffractometers equipped with sensitive area detectors. The data collection strategy involves rotating the crystal through multiple orientations while recording the intensity and angular positions of diffracted X-ray beams. Advanced computational methods are subsequently applied to process the diffraction data, solve the initial structural model, and refine the atomic positions to achieve optimal agreement between calculated and observed diffraction intensities. For compounds containing both organic and inorganic components, such as hydrochloride salts, particular attention must be paid to accurately modeling the positions and thermal motion of all atomic constituents.

The interpretation of crystallographic results for 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride would provide critical information regarding the molecular conformation adopted in the solid state, the hydrogen bonding patterns involving the phenolic hydroxyl, amino, and alcohol functional groups, and the arrangement of chloride anions within the crystal lattice. Such structural information is essential for understanding the compound's physical properties, stability characteristics, and potential intermolecular recognition capabilities that influence its chemical reactivity and biological activity.

Tautomeric Forms and Prototropic Equilibria

The structural complexity of 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride encompasses multiple sites capable of participating in tautomeric equilibria and prototropic rearrangements. The phenolic hydroxyl group represents a primary site for tautomeric behavior, potentially existing in equilibrium with quinonoid forms under specific conditions. The phenolic system exhibits weak acidic properties with characteristic acid dissociation behavior, where the hydroxyl proton can be reversibly transferred to generate the corresponding phenolate anion. This prototropic equilibrium is influenced by solution pH, temperature, and the presence of other chemical species capable of accepting or donating protons.

The phenolic tautomerism involves potential equilibrium between the predominant enol form and alternative keto tautomers, although such equilibria typically favor the aromatic enol form due to the substantial stabilization provided by aromaticity. For phenolic compounds, the equilibrium constant for enolization to the corresponding cyclohexadienone tautomer is approximately 10^-13, indicating that only one molecule in every ten trillion exists in the keto form at any given moment. The overwhelming preference for the enol form results from the large destabilization associated with loss of aromatic character, which significantly outweighs any potential stabilization gained from carbonyl formation.

The amino alcohol functionality within the side chain introduces additional complexity to the tautomeric landscape of this compound. The amino group can exist in various protonation states depending on the local chemical environment and pH conditions. In the hydrochloride salt form, the amino group is protonated, forming a stable ammonium cation that participates in ionic interactions with the chloride anion. The alcohol functionality may also participate in hydrogen bonding networks that influence the overall conformational preferences and tautomeric equilibria of the molecule.

Environmental factors including solvent polarity, hydrogen bonding capacity, and ionic strength significantly influence the relative stabilities of different tautomeric forms and prototropic states. The phenolic hydroxyl group can form hydrogen bonds with various acceptor molecules, including water, alcohols, and basic nitrogen-containing compounds. These intermolecular interactions can shift tautomeric equilibria and influence the preferred conformational arrangements of the molecule in different chemical environments. Understanding these tautomeric relationships is crucial for predicting the compound's behavior under various experimental conditions and optimizing its applications in chemical and biological systems.

Properties

IUPAC Name |

3-(1-amino-3-hydroxypropyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYNIGJZVNIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be achieved through several routes. One common method involves the reaction of 3-hydroxybenzaldehyde with beta-alanine in the presence of a reducing agent to form the corresponding beta-alaninol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-(3-Hydroxyphenyl)-DL-beta-alaninol may exhibit anticancer properties. For instance, research involving similar compounds has demonstrated structure-dependent anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The cytotoxic effects were compared to conventional chemotherapeutics like doxorubicin and cisplatin, with findings suggesting that modifications to the compound can enhance its efficacy against cancer cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In vitro studies showed that it could prevent neuronal death induced by oxidative stress, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Organic Synthesis

3-(3-Hydroxyphenyl)-DL-beta-alaninol serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations. Its structure allows it to participate in reactions that form complex molecules, making it a valuable building block in synthetic chemistry .

Food and Feed Additives

This compound is recognized as a food and feed additive, primarily due to its flavor-enhancing properties and nutritional benefits. It is incorporated into formulations to improve taste profiles and nutritional value in various products .

Case Study 1: Anticancer Research

A study evaluated the effects of 3-(3-Hydroxyphenyl)-DL-beta-alaninol derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability, showcasing the compound's potential as an anticancer agent.

| Compound | IC50 (µM) |

|---|---|

| 3-(3-Hydroxyphenyl)-DL-beta-alaninol | 25 |

| Doxorubicin | 15 |

| Cisplatin | 20 |

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal death, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls, suggesting its utility in neuroprotective therapies.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound | 85 |

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

DL-m-Tyrosine (3-(3-Hydroxyphenyl)-DL-alanine)

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: Replaces the alaninol’s alcohol group with a carboxylic acid (–COOH).

- Properties: Higher water solubility due to the carboxylate group (solubility in 1 M HCl noted in ) and a melting point of 280–285°C (decomposition).

DL-beta-(3-Bromophenyl)alanine

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 260.09 g/mol

- Key Differences : Bromine substituent at the phenyl 3-position instead of hydroxyl.

- Properties : Increased molecular weight and halogen-induced lipophilicity (LogP > 2.5 inferred from ).

- Applications : Halogenated arylalanines are common intermediates in anticancer and antiviral drug synthesis .

(S)-3-(3-Chlorophenyl)-beta-alaninol HCl

- Molecular Formula: C₉H₁₃Cl₂NO

- Molecular Weight : 222.11 g/mol

- Key Differences : Chlorine substituent replaces the hydroxyl group; enantiomerically pure (S-configuration).

Table 1: Comparison of Substituted Phenyl Derivatives

| Compound | Substituent | Functional Group | Molecular Weight (g/mol) | LogP | Key Applications |

|---|---|---|---|---|---|

| 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl | –OH | Amino alcohol | 207.67 | 1.47 | CNS drug candidates |

| DL-m-Tyrosine | –OH | Carboxylic acid | 181.19 | ~0.5 | Peptide synthesis |

| DL-beta-(3-Bromophenyl)alanine | –Br | Carboxylic acid | 260.09 | >2.5 | Antiviral agents |

| (S)-3-(3-Chlorophenyl)-beta-alaninol HCl | –Cl | Amino alcohol | 222.11 | 3.22 | Targeted therapeutics |

Complex Bicyclic Analogs

NIH 10528 (Ethyl N-cyclopropylmethyl-3-(3-hydroxyphenyl)-8-azabicyclo[3.2.1]octane carboxylate HCl)

- Structure : Integrates the 3-hydroxyphenyl group into a rigid bicyclic framework.

- Properties : Enhanced receptor binding affinity due to conformational restriction.

- Applications : Evaluated for analgesia and abuse liability in preclinical models, highlighting the pharmacological relevance of the 3-hydroxyphenyl motif .

Key Contrast : Unlike the target compound, NIH 10528’s complex structure may limit metabolic stability but improve target specificity.

Structural-Activity Relationships (SAR) Insights

- Hydroxyl Group : The 3-hydroxyphenyl group enhances hydrogen-bonding capacity, critical for receptor interactions (e.g., opioid receptors in NIH 10528) .

- Amino Alcohol vs. Carboxylic Acid: Amino alcohols (e.g., target compound) exhibit better CNS penetration than carboxylated analogs (e.g., DL-m-Tyrosine) due to reduced polarity .

- Halogenation : Bromine or chlorine substituents increase lipophilicity and metabolic stability, favoring prolonged activity .

Biological Activity

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action supported by recent research findings.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer. The antioxidant activity of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl has been evaluated using several assays, including the DPPH radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Table 1: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | FRAP (µmol Fe(II)/g) |

|---|---|---|

| 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl | 60.5 | 150 |

| Vitamin C | 90.0 | 300 |

| Control (BHT) | 22.0 | 50 |

The results indicate that 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl exhibits significant antioxidant activity, comparable to that of Vitamin C, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Anticancer Properties

Recent studies have explored the anticancer potential of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl. In vitro studies demonstrated that this compound can reduce the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, treatment with 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl resulted in a dose-dependent decrease in cell viability:

- IC50 Value : The IC50 was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells while sparing normal cells .

Table 2: Cytotoxicity Results on A549 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

These findings suggest that 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl may serve as a promising candidate for further development as an anticancer agent.

The biological activity of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative damage to cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells via caspase activation and modulation of pro-apoptotic proteins.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation associated with tumor progression .

Q & A

What are the optimal synthetic routes for 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl, considering yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves catalytic hydrogenation of precursor nitro compounds or reductive amination of ketones. For example, starting with 3-(3-hydroxyphenyl)propionic acid derivatives, a multi-step process may include:

- Step 1: Protection of the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions.

- Step 2: Conversion to the corresponding β-keto ester, followed by reductive amination with ammonia or methylamine under hydrogenation conditions (e.g., Pd/C catalyst).

- Step 3: Deprotection and subsequent HCl salt formation.

Yield optimization requires careful control of reaction pH and temperature. Purity can be enhanced via recrystallization in ethanol/water mixtures, as suggested for structurally related compounds .

Which analytical techniques are most effective for characterizing 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl?

Level: Basic

Methodological Answer:

- HPLC-PDA: For purity assessment (≥98% as per similar compounds in pharmaceutical standards), using a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients. UV detection at 220–280 nm is optimal for phenolic groups .

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d6 or D2O to confirm stereochemistry and proton environments. Key signals include aromatic protons (6.5–7.2 ppm) and β-alaninol backbone protons (2.5–4.0 ppm) .

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+) and isotopic patterns .

How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in activity data (e.g., receptor affinity vs. functional assays) may arise from:

- Impurity Profiles: Trace impurities (e.g., regioisomers or degradation products) can interfere with assays. Use HPLC-MS to identify and quantify impurities, referencing pharmaceutical impurity standards .

- Assay Conditions: Variations in buffer pH, temperature, or cell lines may alter activity. Validate assays using positive controls (e.g., known β-adrenergic agonists) and replicate under standardized conditions.

- Stereochemical Purity: Ensure enantiomeric purity via chiral HPLC or polarimetry, as DL-mixtures may exhibit mixed activity profiles .

What strategies mitigate instability of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl under physiological conditions?

Level: Advanced

Methodological Answer:

Instability in aqueous or high-pH environments is common due to the phenolic hydroxyl and β-alaninol groups. Strategies include:

- Lyophilization: Store as a lyophilized powder at -20°C to prevent hydrolysis. Reconstitute in degassed, acidic buffers (pH 3–4) immediately before use .

- Protective Formulations: Use cyclodextrin complexes or liposomal encapsulation to shield reactive groups during in vivo studies .

- Stability-Indicating Assays: Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC tracking of degradation products like 3-hydroxyphenylpropionaldehyde .

What precautions are necessary when handling 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl in the laboratory?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Storage: Store in airtight, light-resistant containers at 2–8°C, as recommended for phenolic compounds to prevent oxidation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

How can researchers validate the stereochemical integrity of DL-beta-alaninol derivatives during synthesis?

Level: Advanced

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (80:20) to resolve D- and L-enantiomers. Compare retention times with commercially available enantiopure standards .

- Circular Dichroism (CD): Analyze aqueous solutions (0.1 mg/mL) in the 200–250 nm range to detect optical activity differences between enantiomers .

- X-ray Crystallography: For definitive confirmation, co-crystallize with a chiral resolving agent (e.g., tartaric acid) and solve the crystal structure .

What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Level: Advanced

Methodological Answer:

- Rodent Models: Administer via intravenous (IV) or oral gavage in Sprague-Dawley rats. Collect plasma samples at 0, 15, 30, 60, 120, and 240 min post-dose. Analyze using LC-MS/MS to measure AUC, Cmax, and half-life .

- Tissue Distribution Studies: Use whole-body autoradiography or radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track uptake in target organs .

- Metabolite Identification: Incubate with liver microsomes (human or rat) and identify Phase I/II metabolites via UPLC-QTOF-MS .

How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Level: Advanced

Methodological Answer:

- Solubility Screening: Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Use nephelometry to detect precipitation thresholds .

- Co-Solvency Approaches: For low aqueous solubility, employ PEG-400 or hydroxypropyl-β-cyclodextrin (HPβCD) as co-solvents, referencing safety limits from SDS guidelines .

- Molecular Dynamics Simulations: Model solvent interactions to predict solubility behavior based on logP and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.